molecular formula C10H7ClFN3 B1322143 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine CAS No. 260046-12-6

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine

Cat. No. B1322143
M. Wt: 223.63 g/mol
InChI Key: JAMUOHUGUQBGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine derivatives are a class of nitrogen-containing heterocyclic compounds that have significant roles in medicinal and pharmaceutical applications. The compound of interest, 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine, is closely related to various synthesized pyrimidine derivatives that have been studied for their structural and biological properties. These compounds often exhibit interesting chemical and pharmacological characteristics, making them valuable in drug design and development .

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves multi-step chemical reactions, including cyclization, chlorination, aminization, and coupling reactions. For instance, the synthesis of related compounds has been achieved through methods such as the aza-Wittig reaction, which involves the reaction of phosphoranylideneamino derivatives with isocyanates to yield carbodiimide derivatives, further treated with amines or phenols . Another method includes coupling reactions between appropriate amines and chlorinated pyrimidine derivatives . These synthetic routes are designed to yield products in good yields and are characterized by various spectral analyses.

Molecular Structure Analysis

The molecular structures of synthesized pyrimidine derivatives are often confirmed by single-crystal X-ray diffraction studies. These structures can crystallize in different space groups, with the molecules forming specific interactions such as hydrogen bonds and π-stacking interactions, which contribute to the stability of the crystal packing . The presence of substituents like chloro, fluoro, and methyl groups can influence the molecular conformation and, consequently, the pharmacological properties of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different functional groups into the pyrimidine ring. The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions. For example, the presence of electron-withdrawing groups such as chloro and fluoro can activate the pyrimidine ring towards nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents can significantly affect these properties. For instance, the introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which is an important factor in drug design. Additionally, the electronic properties, such as the distribution of Mulliken charges, can provide insights into the role of specific atoms in intermolecular interactions and the potential for charge transfer within the molecule .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 2-anilinopyrimidines .
    • Method : The compound can be obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
    • Results : The results reported demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating . The 2-anilinopyrimidines described are of potential bioactivity .
  • Scientific Field: Biochemistry

    • Application : Preparation of potent deoxycytidine kinase inhibitors .
    • Method : The compound “2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine” is synthesized by Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid triphenylphosphine, and palladium (II) acetate catalyst .
    • Results : The resulting compound, “5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine”, is a scaffold used in the preparation of potent deoxycytidine kinase inhibitors .
  • Scientific Field: Biochemistry
    • Application : Antiviral activity .
    • Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Scientific Field: Biochemistry
    • Application : Antiviral activity .
    • Method : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
    • Results : The compounds showed potent antiviral activity against Coxsackie B4 virus .

Safety And Hazards

The safety and hazards of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine are not specified in the available literature. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMUOHUGUQBGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624606
Record name 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine

CAS RN

260046-12-6
Record name 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloropyrimidine (260 g, 1.75 mol) in THF (780 mL) and EtOH (3100 mL) is added NaHCO3 (244 g, 2.91 mol). To the slurry which results is added 4-fluoroaniline (162 g, 1.46 mol) in one portion and the resulting mixture allowed to warm to 65° C. and held at this temperature for 10 hours. The reaction if not completed in a single day can be cooled over night. Re-heating the next day to 70° C. for an additional 10 hours is usually sufficient for completion of the reaction. The reaction solution is diluted with EtOAc (4.5 L) and washed with water (3×2 L). The combined aqueous layers are extracted with EtOAc (3 L). The combined organic layers are dried over MgSO4 and filtered. The filter cake is washed with acetone (2×1 L) then with 5% MeOH/acetone (2×500 mL). The filtrate is concentrated until a thick slurry is obtained (ca. 1 L volume), hexane (3.5 L) is added and the solution cooled to about 4° C. for 16 hours. The thick slurry is collected by filtration, washed with hexane (2×500 mL), and dried (20 mmHg, room temperature) to afford 99.43 g (79.3% yield) of the desired product as a white solid. 1H NMR (300 MHz, CD3OD) δ 8.06 (d, J=6.0 Hz, 1H), 7.59 (m, 2H), 7.11 (m, 2H), 6.64 (d, J=6.0 Hz, 1H); MS (ESI) m/z 224 (M+1).
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step One
Name
Quantity
780 mL
Type
solvent
Reaction Step One
Name
Quantity
3100 mL
Type
solvent
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 L
Type
solvent
Reaction Step Three
Yield
79.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Wang, Y Chen, X Cheng, K Zhang, H Wang… - Bioorganic & medicinal …, 2018 - Elsevier
Cyclin-dependent kinase 2 (CDK2) plays a key role in eukaryotic cell cycle progression which could facilitate the transition from G1 to S phase. The dysregulation of CDK2 is closely …
Number of citations: 29 www.sciencedirect.com
X Liang, J Zang, X Li, S Tang, M Huang… - Journal of medicinal …, 2019 - ACS Publications
Concurrent inhibition of Janus kinase (JAK) and histone deacetylase (HDAC) could potentially improve the efficacy of the HDAC inhibitors in the treatment of cancers and resolve the …
Number of citations: 63 pubs.acs.org
D Kumar, SI Khan, BL Tekwani, P Ponnan… - European Journal of …, 2015 - Elsevier
A series of novel 4-aminoquinoline-pyrimidine hybrids has been synthesized and evaluated for their antimalarial activity. Several compounds showed promising inávitro antimalarial …
Number of citations: 90 www.sciencedirect.com

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